molecular formula C8H15NO2 B13146958 3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid CAS No. 876474-99-6

3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid

Cat. No.: B13146958
CAS No.: 876474-99-6
M. Wt: 157.21 g/mol
InChI Key: LSXQCJOVNAEGIT-UHFFFAOYSA-N
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Description

3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid: is a chemical compound with a cyclopentane ring structure substituted with amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including the Diels-Alder reaction or cyclization of linear precursors.

    Introduction of Substituents: The amino and carboxylic acid groups are introduced through substitution reactions. For example, the amino group can be added via nucleophilic substitution, while the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Nitro derivatives, carboxyl derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

    Cyclopentanecarboxylic Acid: Similar structure but lacks the amino group.

    2,3-Dimethylcyclopentane: Lacks both amino and carboxylic acid groups.

    3-Aminocyclopentane-1-carboxylic Acid: Similar but without the dimethyl substitution.

Uniqueness: 3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on a dimethyl-substituted cyclopentane ring

Biological Activity

3-Amino-2,3-dimethylcyclopentane-1-carboxylic acid (also known as ADMA or 2,3-dimethyl-1-amino-cyclopentanecarboxylic acid) is a cyclic amino acid with significant biological implications. It is structurally related to other amino acids and has been studied for its potential roles in various biological processes, including its influence on nitric oxide synthesis and its implications in cardiovascular health.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS Number 876474-99-6
IUPAC Name This compound

This compound is primarily known for its role as an inhibitor of nitric oxide synthase (NOS). By inhibiting NOS, the compound can affect the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The modulation of NO levels can have profound effects on vascular health and blood pressure regulation.

Pharmacological Implications

Research indicates that alterations in the levels of ADMA can be associated with several pathological conditions, particularly cardiovascular diseases. Elevated levels of ADMA have been linked to endothelial dysfunction, a precursor to atherosclerosis and hypertension. The following table summarizes key findings from various studies on the biological activity of ADMA:

Study ReferenceFindings
Elevated ADMA levels correlate with increased risk of cardiovascular events in patients.
ADMA administration in animal models resulted in impaired endothelial function and vasodilation.
Inhibition of NOS by ADMA leads to increased oxidative stress and inflammation in vascular tissues.

Case Study 1: Cardiovascular Health

A study published in the Journal of Clinical Investigation investigated the relationship between ADMA levels and cardiovascular risk factors. The researchers found that patients with high ADMA levels exhibited significant endothelial dysfunction compared to those with normal levels. This study highlights the potential of ADMA as a biomarker for cardiovascular diseases.

Case Study 2: Diabetes and Metabolic Syndrome

Another study examined the role of ADMA in patients with metabolic syndrome. The findings suggested that elevated ADMA is associated with insulin resistance and increased inflammation. The researchers concluded that targeting ADMA may provide therapeutic benefits in managing metabolic disorders.

Properties

CAS No.

876474-99-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-amino-2,3-dimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-5-6(7(10)11)3-4-8(5,2)9/h5-6H,3-4,9H2,1-2H3,(H,10,11)

InChI Key

LSXQCJOVNAEGIT-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1(C)N)C(=O)O

Origin of Product

United States

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